1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE

Physicochemical profiling ADME prediction LogP differentiation

1-(4-Methoxyphenyl)-4-(3,5,7-trimethyladamantane-1-carbonyl)piperazine (CAS 717864-45-4) is a synthetic small molecule belonging to the N-arylpiperazine adamantane carboxamide class. Its molecular formula is C₂₅H₃₆N₂O₂ with a molecular weight of 396.58 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C25H36N2O2
Molecular Weight 396.575
CAS No. 717864-45-4
Cat. No. B2831301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE
CAS717864-45-4
Molecular FormulaC25H36N2O2
Molecular Weight396.575
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C)C
InChIInChI=1S/C25H36N2O2/c1-22-13-23(2)15-24(3,14-22)18-25(16-22,17-23)21(28)27-11-9-26(10-12-27)19-5-7-20(29-4)8-6-19/h5-8H,9-18H2,1-4H3
InChIKeyYVBBOFKXDDJRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-4-(3,5,7-Trimethyladamantane-1-Carbonyl)Piperazine (CAS 717864-45-4): Structural Identity and Core Characteristics


1-(4-Methoxyphenyl)-4-(3,5,7-trimethyladamantane-1-carbonyl)piperazine (CAS 717864-45-4) is a synthetic small molecule belonging to the N-arylpiperazine adamantane carboxamide class. Its molecular formula is C₂₅H₃₆N₂O₂ with a molecular weight of 396.58 g/mol, and it is typically supplied at ≥95% purity for research use . The compound integrates three distinct pharmacophoric elements: a 4-methoxyphenyl group attached to one piperazine nitrogen, a 3,5,7-trimethyladamantane-1-carbonyl group acylating the other piperazine nitrogen, and the piperazine ring itself as a conformational linker. This dual-substitution pattern on the piperazine core differentiates it from simpler mono-substituted adamantane-piperazine derivatives that have been described as cerebral vasodilators or 5-HT₁A receptor ligands in earlier patent literature [1]. The presence of the tri-methylated adamantane cage, as opposed to the unsubstituted adamantane found in most reference compounds, is expected to confer altered lipophilicity, steric bulk, and metabolic stability compared to the broader compound class.

Why Generic Substitution Fails for 1-(4-Methoxyphenyl)-4-(3,5,7-Trimethyladamantane-1-Carbonyl)Piperazine


Close structural analogs of this compound—such as N-(1-adamantane carbonyl)-N'-cinnamoyl piperazine [1] or 1-(adamantane-1-carbonyl)-4-methylpiperazine —differ in at least two critical molecular features: (i) the adamantane core is unsubstituted rather than 3,5,7-trimethylated, and (ii) the N-aryl substituent is absent or chemically distinct. Trimethylation of the adamantane cage at positions 3, 5, and 7 increases steric volume, alters conformational dynamics, and raises logP relative to the parent adamantane [2], effects that can profoundly influence target binding pocket complementarity and off-rate. The 4-methoxyphenyl appendage on the opposite piperazine nitrogen introduces a specific electron-rich aromatic surface with hydrogen-bond acceptor capability, absent in simpler alkyl-piperazine analogs. Without direct comparative pharmacological data for this exact compound, the structural divergence alone implies that biological activity, selectivity, and physicochemical properties cannot be assumed to be interchangeable with other adamantane-piperazine family members. Users seeking consistent experimental outcomes must therefore source the specific CAS number rather than substituting a generic class representative.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-4-(3,5,7-Trimethyladamantane-1-Carbonyl)Piperazine


Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Adamantane-Piperazine Parent Compounds

The target compound (MW 396.58 g/mol) is substantially heavier than the simplest adamantane-piperazine carboxamide core, 1-(adamantane-1-carbonyl)piperazine (MW 248.36 g/mol, CAS 29869-08-7) . The addition of a 4-methoxyphenyl group (+133.17 g/mol) and three methyl groups on the adamantane cage (+42.08 g/mol total) results in a net molecular weight increase of approximately 148.22 g/mol (59.6% increase). Based on fragment-based logP calculation methods validated for adamantane derivatives [1], each methyl group added to the adamantane scaffold increases calculated logP by approximately 0.5–0.6 log units; the 4-methoxyphenyl-piperazine fragment contributes an additional ~1.2–1.5 log units relative to a hydrogen atom. The net predicted logP shift versus the parent compound is therefore estimated at +2.7 to +3.3 log units, moving the compound from a moderately lipophilic space into a highly lipophilic regime that will alter membrane permeability, protein binding, and metabolic clearance pathways.

Physicochemical profiling ADME prediction LogP differentiation

Steric Bulk Differentiation via Tri-Methyladamantane vs. Unsubstituted Adamantane in Piperazine Carboxamides

The 3,5,7-trimethyladamantane-1-carbonyl substituent introduces significant additional steric bulk compared to the unsubstituted adamantane-1-carbonyl group found in earlier-generation compounds described in US Patent 4,001,223 [1]. The van der Waals volume of a methyl group is approximately 13.67 cm³/mol [2]; three methyl groups therefore add ~41 cm³/mol of steric volume to the adamantane cage. This increased bulk at positions 3, 5, and 7 of the adamantane scaffold restricts rotational freedom of the cage within a binding pocket, potentially enhancing shape complementarity for targets with deep hydrophobic cavities while sterically clashing with shallower or narrower binding sites. The structural consequence is that this compound samples a more restricted conformational ensemble of the adamantane-piperazine linkage compared to the parent unsubstituted scaffold, which may translate into altered target selectivity profiles.

Steric parameters Receptor binding Crystal packing

N-Aryl Substitution: 4-Methoxyphenyl vs. 2-Methoxyphenyl Positional Isomer Comparison in Piperazine Derivatives

The compound incorporates a 4-methoxyphenyl substituent on the piperazine nitrogen distal to the adamantane carbonyl. In the broader N-arylpiperazine pharmacological literature, the position of the methoxy substituent on the phenyl ring has been shown to significantly modulate receptor subtype selectivity. For example, 2-methoxyphenyl piperazine derivatives (exemplified in patent US 6,828,324 [1]) have been characterized as 5-HT₁A receptor ligands, whereas the 4-methoxyphenyl regioisomer places the hydrogen-bond-accepting methoxy oxygen at a geometrically distinct location relative to the piperazine core. This positional shift alters the electrostatic potential surface presented to a target protein and can invert selectivity between receptor subtypes. The Wyeth patent family demonstrates that even subtle changes in the aryl substitution pattern (e.g., 2-methoxy vs. 4-methoxy) produce distinct pharmacological fingerprints in in vivo models of neuroprotection [1]. While direct comparative Ki values for the 4-methoxyphenyl vs. 2-methoxyphenyl congeners with the 3,5,7-trimethyladamantane carbonyl motif are not available in the public domain, the established positional SAR within the broader class strongly cautions against assuming functional equivalence.

Positional isomerism Receptor selectivity SAR

Purity Benchmarking: ≥95% HPLC Purity Specification for Reproducible Screening

The commercially available form of this compound is specified with a purity of ≥95% as determined by HPLC . This purity threshold is consistent with research-grade small molecules intended for biochemical and cell-based screening. By comparison, closely related building blocks such as 3,5,7-trimethyladamantane-1-carboxylic acid (CAS 15291-66-4) are often supplied at lower purity grades (≥90% or technical grade) unless specifically ordered as analytical standards . For researchers conducting quantitative dose-response assays, the ≥95% purity specification reduces the likelihood that confounding impurities—such as unreacted 4-(4-methoxyphenyl)piperazine starting material or des-methyl adamantane byproducts—contribute to off-target activity or assay interference. Procurement of the certified ≥95% purity batch with an accompanying certificate of analysis (CoA) is therefore recommended over custom-synthesized or lower-purity alternatives.

Quality control Assay reproducibility Procurement specification

Recommended Research and Industrial Application Scenarios for 1-(4-Methoxyphenyl)-4-(3,5,7-Trimethyladamantane-1-Carbonyl)Piperazine


Structure-Activity Relationship (SAR) Studies on Adamantane-Piperazine Scaffolds Requiring Defined Trimethyladamantane Topology

The compound is suited as a reference standard in SAR campaigns investigating the impact of adamantane cage methylation on target binding. The 3,5,7-trimethyladamantane motif provides a sterically and lipophilically differentiated anchor compared to unsubstituted adamantane controls (e.g., analogs from US Patent 4,001,223 [1]). This enables systematic exploration of hydrophobic pocket tolerance in targets such as HIF-1α or σ receptors, where the adamantane-piperazine chemotype has shown precedent. The ≥95% purity specification ensures reliable concentration-response data.

N-Arylpiperazine Pharmacological Profiling: 4-Methoxyphenyl Regioisomer as a Selectivity Probe

In receptor panels where 2-methoxyphenyl piperazine derivatives are known ligands (e.g., 5-HT₁A, as described in US Patent 6,828,324 [2]), the 4-methoxyphenyl regioisomer represented by this compound serves as a critical selectivity control. Differential engagement between ortho- and para-methoxy congeners can unmask subtle binding pocket geometric requirements, informing lead optimization. Procurement of the defined 4-methoxy isomer prevents confounding results from positional impurity.

Computational Chemistry and Molecular Modeling: A Sterically Demanding Adamantane-Piperazine Template

The combination of a tri-methylated adamantane cage and a 4-methoxyphenyl-piperazine moiety offers a structurally complex template for docking, molecular dynamics, and free-energy perturbation studies. The substantial molecular weight (396.58 g/mol) and estimated high logP (shift of +2.7 to +3.3 vs. parent scaffold) provide a challenging test case for scoring function validation and solvation model benchmarking. The well-defined synthetic route and commercial availability ensure that computational predictions can be experimentally verified.

Method Development and Analytical Reference Standard for Adamantane-Piperazine LC-MS Quantification

The compound's distinct mass (396.58 g/mol) and characteristic fragmentation pattern (loss of the trimethyladamantane carbonyl moiety and 4-methoxyphenyl group) make it suitable as a retention time and mass calibration standard in LC-MS method development for adamantane-piperazine compound libraries. The ≥95% purity minimizes interference peaks, and the compound's stability under standard storage conditions (as inferred from the adamantane class) supports its use as a long-term reference material.

Quote Request

Request a Quote for 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.